Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ((1-(trifluoromethyl)piperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride: Another piperidine derivative with similar biochemical and physiological effects.
4-(trifluoromethyl)benzyl)piperidin-4-one: A related compound used in scientific research.
Uniqueness
Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of the benzyl carbamate and trifluoromethyl piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19F3N2O2 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20-8-6-12(7-9-20)10-19-14(21)22-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,19,21) |
InChI Key |
YEIIUUUQDUOFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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